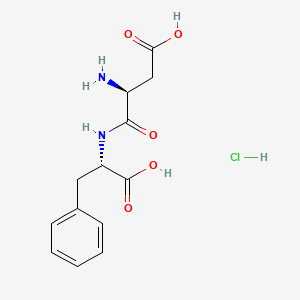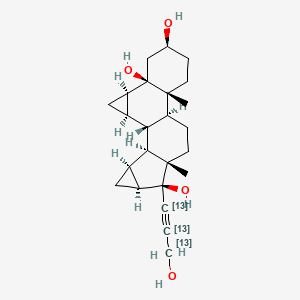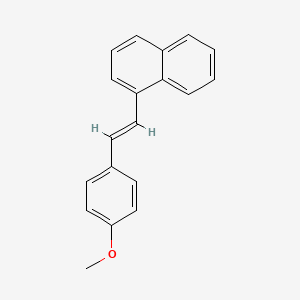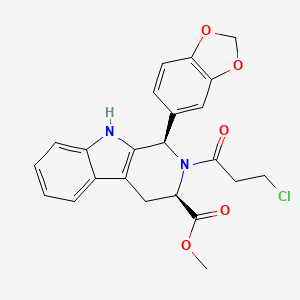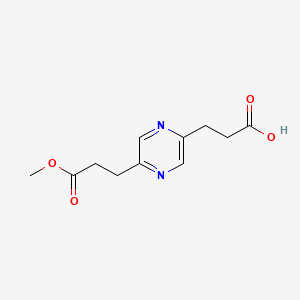
3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is a derivative of pyrazine and is characterized by the presence of a methoxy group and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid typically involves the reaction of 2,5-pyrazinedipropanoic acid with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(5-(3-Carboxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid.
Reduction: Formation of 3-(5-(3-Hydroxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tuberculosis effects.
Medicine: Investigated for its potential use in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Pyrazinedipropanoic Acid: The parent compound for 3-(5-(3-Methoxy-3-oxopropyl)pyrazin-2-yl)propanoic Acid.
3-(2-(3-Methoxy-3-oxopropyl)-5-oxopyrrolidin-2-yl)propanoic Acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and propanoic acid moieties make it a versatile building block for various synthetic applications.
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-[5-(3-methoxy-3-oxopropyl)pyrazin-2-yl]propanoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-17-11(16)5-3-9-7-12-8(6-13-9)2-4-10(14)15/h6-7H,2-5H2,1H3,(H,14,15) |
InChI Key |
SPDWHXSNXVWLNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NC=C(N=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


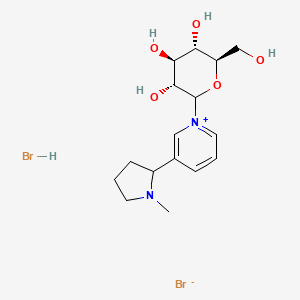
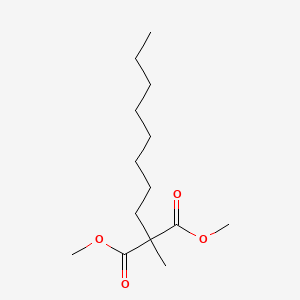
![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)

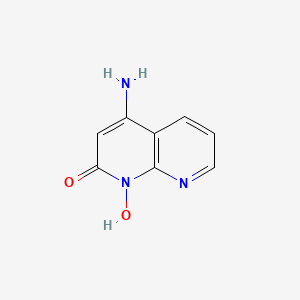
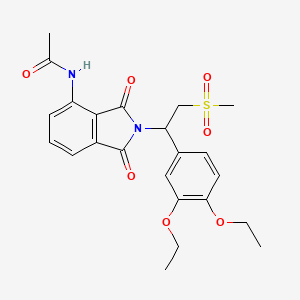
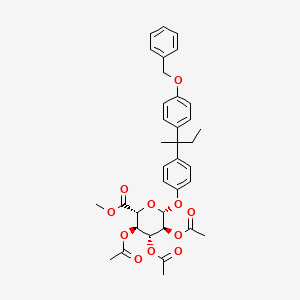
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
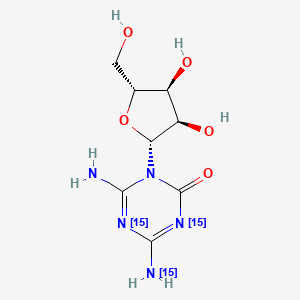
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
